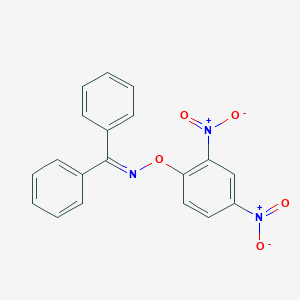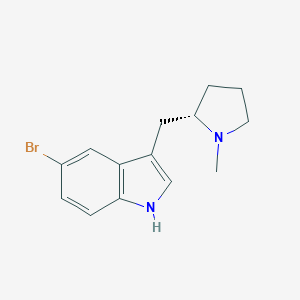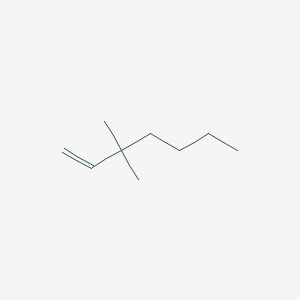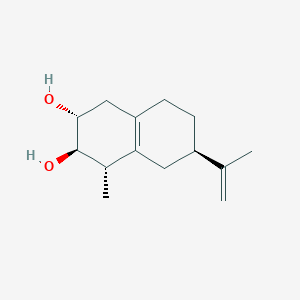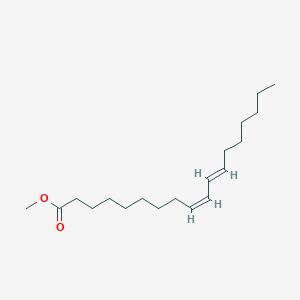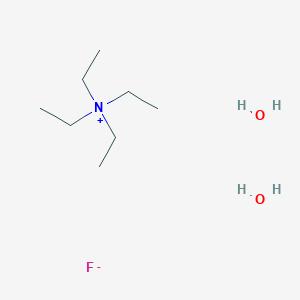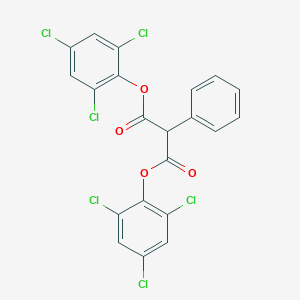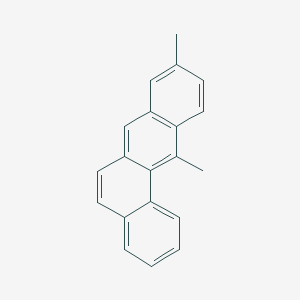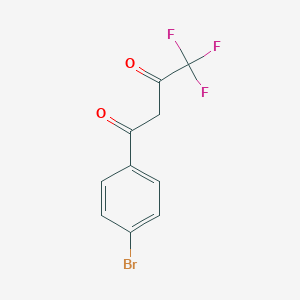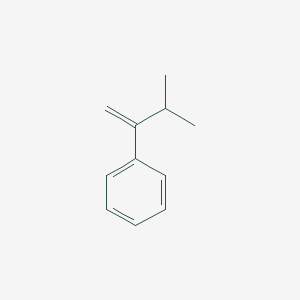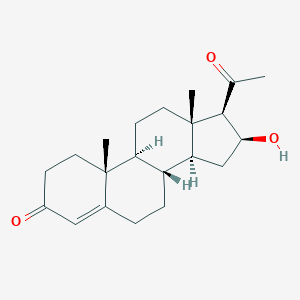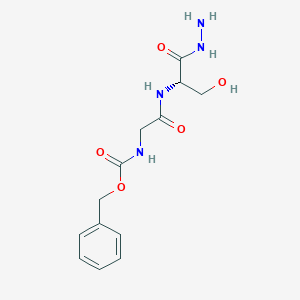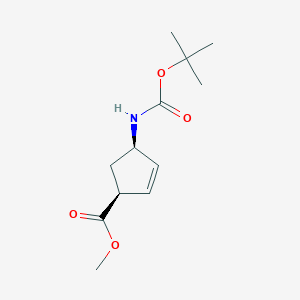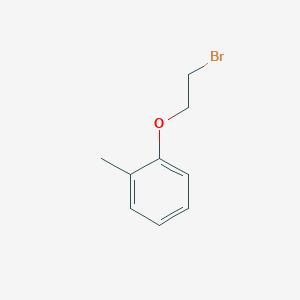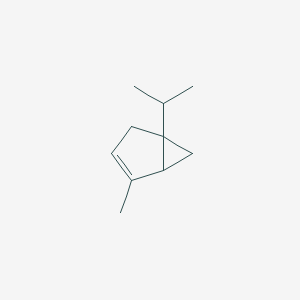
アルファ-ツジェン
概要
説明
(+)-alpha-thujene is an alpha-thujene. It is an enantiomer of a (-)-alpha-thujene.
(+)-alpha-Thujene is a natural product found in Salvia officinalis, Citrus reticulata, and other organisms with data available.
See also: Cannabis sativa subsp. indica top (part of).
科学的研究の応用
微細化学品の製造
アルファ-ツジェンは、香料や生物活性化合物などの微細化学品の製造に使用されます . これは、工業的に穏やかで持続可能な酸素化製品へのアクセスとして利用される光酸素化反応に関与しています .
フレーバー化合物の合成
アルファ-ツジェンは、重要で価値のあるフレーバー化合物であるトランス-サビネンハイドレートの合成に使用されます . アルファ-ツジェンの初期の光酸素化とそれに続く位置異性体のハイドロペルオキシドの還元により、(-)-トランス-4-ヒドロキシ-β-ツジェンが得られます .
生物活性
アルファ-ツジェンの抗菌性や殺虫性などの生物活性に関する研究が進められています. これは、さまざまな病気や害虫に対する新しい治療法や予防方法の開発につながる可能性があります。
バイオベース材料の開発
アルファ-ツジェンは、新規バイオベース材料の開発における潜在的な用途について調査されています. これらの材料は、建設から包装まで、幅広い用途に利用できます。
植物における代謝経路
植物におけるアルファ-ツジェンの生合成に関与する代謝経路を理解することは、もう1つの研究分野です. これは、植物がどのようにこの化合物を生成するか、そしてそれが植物の成長と発達にどのように貢献するかについての洞察を提供する可能性があります。
ガスクロマトグラフィー
アルファ-ツジェンは、化合物分離および分析のための一般的な実験室技術であるガスクロマトグラフィーに使用されます . これにより、さまざまなサンプル中のアルファ-ツジェンの同定と定量に役立ちます。
作用機序
Alpha-Thujene, also known as Origanene or 3-Thujene, is a natural organic compound classified as a monoterpene . It is found in the essential oils of a variety of plants and contributes pungency to the flavor of some herbs .
Mode of Action
Preliminary research suggests that it may have potential therapeutic benefits, such as anti-inflammatory, antioxidant, and antimicrobial properties .
Biochemical Pathways
Alpha-Thujene is a thujene that has a bicyclo[3.1.0]hex-2-ene skeleton which is substituted at positions 2 and 5 by methyl and isopropyl groups, respectively
Result of Action
Its potential therapeutic benefits suggest that it may have a positive impact on cellular health and function .
生化学分析
Biochemical Properties
ALPHA-THUJENE is a volatile monoterpene ketone of plant origin . It is produced by several plants that are frequently used for flavoring foods and beverages . The best-known neurotoxic effects are connected to the GABA-gated chloride channel, where ALPHA-THUJENE is a modulator roughly two to three times as potent as the β isomer .
Cellular Effects
Based primarily on in vitro experiments, genotoxicity and carcinogenic properties of ALPHA-THUJENE have been detected in parallel with antimutagenic and immune-modulatory effects . Some of the controversial effects seem to be strongly dose-dependent . Data on antidiabetic and antimicrobial activities of ALPHA-THUJENE may show new ways to use them .
Molecular Mechanism
It is known that ALPHA-THUJENE exerts its effects at the molecular level through its interactions with the GABA-gated chloride channel . It acts as a modulator of this channel, influencing the flow of chloride ions across the cell membrane .
特性
CAS番号 |
2867-05-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1 |
InChIキー |
KQAZVFVOEIRWHN-UWVGGRQHSA-N |
SMILES |
CC1=CCC2(C1C2)C(C)C |
異性体SMILES |
CC1=CC[C@@]2([C@H]1C2)C(C)C |
正規SMILES |
CC1=CCC2(C1C2)C(C)C |
Key on ui other cas no. |
2867-05-2 3917-48-4 |
ピクトグラム |
Flammable; Irritant; Health Hazard; Environmental Hazard |
同義語 |
3-Thujene; 2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene; (±)-α-Thujene; 2-Methyl-5-isopropylbicyclo[3.1.0]-2-hexene; Origanene; 2-Methyl-5-(1-methylethyl)-bicyclo[3.1.0]hex-2-ene_x000B_ |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: α-Thujene has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
A: Yes, spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) have been employed to characterize α-Thujene. [, ]
A: α-Thujene is a volatile constituent found in the essential oils of various plants, including tea tree (Melaleuca alternifolia), Ferulago angulate, Juniperus scopulorum, Nigella sativa, Amomum subulatum, Feronia limonia, and Origanum vulgare. [, , , , , , ]
A: Common methods include steam distillation, hydrodistillation, and solvent extraction techniques like solid-phase microextraction (SPME). [, , , , , ] The choice of method can influence the yield and composition of the extracted essential oil. [, ]
A: Yes, environmental factors can impact the production of volatile compounds in plants. A study on Copaifera langsdorffii revealed variations in the essential oil composition, including α-Thujene content, between dry and wet seasons. [] Similarly, altitude was found to affect the eco-phytochemical parameters of Ziziphora clinopodioides, including α-Thujene levels. []
A: Processing techniques can impact volatile compound profiles. Analysis of nine-processed tangerine peel (Jiuzhi Chenpi) using GC-IMS showed a reduction in several terpenes, including α-Thujene, during later stages of processing. []
A: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a common technique for identifying and quantifying α-Thujene in essential oils. [, , , , , , , ] Solid Phase Microextraction (SPME) is often used as a sample preparation technique before GC-MS analysis. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

